

8-Bromoquinolin-2(1H)-one: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromoquinolin-2(1H)-one

Cat. No.: B1278382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinolin-2(1H)-one is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural framework, featuring a quinolinone core with a strategically positioned bromine atom, allows for a wide range of chemical modifications, making it an invaluable precursor for the synthesis of complex organic molecules. The quinolin-2(1H)-one scaffold itself is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The presence of the bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for drug discovery and materials science applications.^[2] This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of **8-bromoquinolin-2(1H)-one**, complete with experimental protocols and data to facilitate its use in research and development.

Physical and Chemical Properties

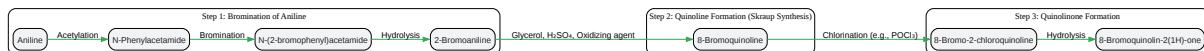
8-Bromoquinolin-2(1H)-one is typically a solid at room temperature with a high melting point. Its chemical properties are characterized by the reactivity of the bromine atom, the acidic N-H

proton of the quinolinone ring, and the electrophilic nature of the α,β -unsaturated carbonyl system.

Property	Value	Reference
Molecular Formula	C_9H_6BrNO	[3] [4]
Molecular Weight	224.05 g/mol	[4]
Appearance	Solid	[5]
Melting Point	289-291 °C (for 8-bromo-6-methylquinolin-2(1H)-one)	[5]
Boiling Point	390.2 °C (for 8-bromoquinolin-2(1H)-one)	[3]
CAS Number	67805-67-8	[3] [4]

Spectroscopic Data:

While specific, experimentally verified spectra for **8-bromoquinolin-2(1H)-one** are not readily available in the provided search results, typical chemical shifts for similar quinolinone structures can be inferred. The following table provides predicted and analogous data.


1H NMR (DMSO-d ₆ , 400 MHz)	^{13}C NMR (DMSO-d ₆ , 100 MHz)
δ 11.8 (s, 1H, NH)	δ 160 (C=O)
δ 7.8 (d, 1H)	δ 140-110 (Aromatic C)
δ 7.7 (d, 1H)	
δ 7.5 (t, 1H)	
δ 7.3 (d, 1H)	
δ 6.5 (d, 1H)	

Note: The data presented for the melting point is for the 8-bromo-6-methyl analog and serves as an estimate. Spectroscopic data are generalized based on the quinolinone scaffold and

related structures. Researchers should obtain and interpret their own analytical data for confirmation.

Synthesis of 8-Bromoquinolin-2(1H)-one

The synthesis of **8-bromoquinolin-2(1H)-one** can be achieved through various synthetic routes. A common strategy involves the construction of the quinoline ring system followed by oxidation or hydrolysis to the quinolinone. The following is a generalized multi-step synthesis adapted from procedures for analogous compounds.[6]

[Click to download full resolution via product page](#)

A multi-step synthetic pathway to **8-bromoquinolin-2(1H)-one**.

Experimental Protocol: Synthesis of 2-Bromoaniline (Precursor)

This protocol describes the synthesis of the key precursor, 2-bromoaniline, from aniline.

Materials:

- Aniline
- Acetic anhydride
- Glacial acetic acid
- Bromine
- Sodium sulfite
- Hydrochloric acid

- Sodium hydroxide

Procedure:

- Acetylation: Reflux a mixture of aniline, glacial acetic acid, and acetic anhydride for 2.5-3.0 hours to form N-phenylacetamide.[6]
- Bromination: Dissolve the N-phenylacetamide in a suitable solvent and add bromine dropwise while maintaining the temperature. Pour the reaction mixture into a sodium sulfite solution to precipitate N-(2-bromophenyl)acetamide.[6]
- Hydrolysis: Heat the N-(2-bromophenyl)acetamide with hydrochloric acid. Neutralize the resulting hydrochloride salt with a sodium hydroxide solution to yield 2-bromoaniline.[6]

Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline

This protocol outlines the construction of the quinoline core.

Materials:

- 2-Bromoaniline
- Glycerol
- Concentrated sulfuric acid
- An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

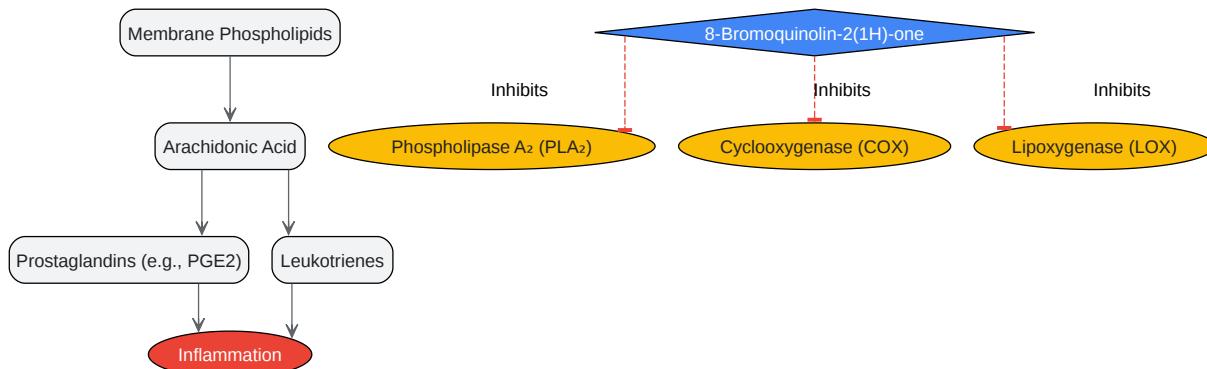
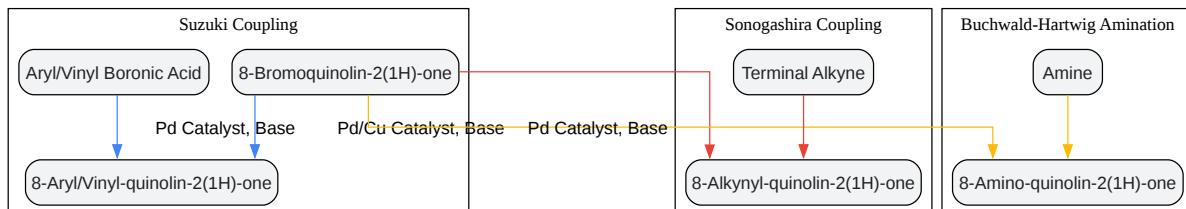
- Carefully add concentrated sulfuric acid to a mixture of 2-bromoaniline and glycerol.
- Add the oxidizing agent portion-wise to control the exothermic reaction.
- Heat the mixture under reflux for several hours.

- After cooling, pour the mixture into water and neutralize with a base to precipitate the crude 8-bromoquinoline.
- Purify the product by steam distillation or column chromatography.

Experimental Protocol: Conversion to 8-Bromoquinolin-2(1H)-one

This protocol details the final steps to obtain the target compound.

Materials:



- 8-Bromoquinoline
- Phosphorus oxychloride (POCl_3)
- Hydrochloric acid

Procedure:

- Chlorination: React 8-bromoquinoline with a chlorinating agent such as phosphorus oxychloride (POCl_3), often in the presence of phosphorus pentachloride (PCl_5), to form 8-bromo-2-chloroquinoline.[6]
- Hydrolysis: Heat the 8-bromo-2-chloroquinoline in an acidic aqueous solution (e.g., hydrochloric acid). The acidic conditions facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable quinolinone form.[6]
- Upon cooling and neutralization, the desired product, **8-bromoquinolin-2(1H)-one**, precipitates and can be purified by recrystallization.[6]

Applications in Organic Synthesis

The bromine atom at the 8-position of **8-bromoquinolin-2(1H)-one** serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted quinolinones.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 8-Bromoquinolin-2(1H)-one | 67805-67-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [8-Bromoquinolin-2(1H)-one: A Comprehensive Technical Guide for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278382#8-bromoquinolin-2-1h-one-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com